molecular formula C7H14N4 B12887478 3-Methyl-1-propyl-1H-pyrazole-4,5-diamine

3-Methyl-1-propyl-1H-pyrazole-4,5-diamine

Cat. No.: B12887478
M. Wt: 154.21 g/mol
InChI Key: PBTBZKWGVYLBMT-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4,5-diamine typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .

Scientific Research Applications

3-Methyl-1-propyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-propyl-1H-pyrazole-4,5-diamine stands out due to its unique substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-2-propylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,8-9H2,1-2H3

InChI Key

PBTBZKWGVYLBMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)N

Origin of Product

United States

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